molecular formula C14H22INO B5039995 N-butyl-4-(4-iodophenoxy)butan-1-amine

N-butyl-4-(4-iodophenoxy)butan-1-amine

Cat. No.: B5039995
M. Wt: 347.23 g/mol
InChI Key: AOEKQLJMBDRWAU-UHFFFAOYSA-N
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Description

N-butyl-4-(4-iodophenoxy)butan-1-amine is an organic compound with the molecular formula C14H22INO. It is characterized by the presence of an amine group, a butyl chain, and an iodophenoxy group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-iodophenoxy)butan-1-amine typically involves the reaction of 4-iodophenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(4-iodophenoxy)butan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

N-butyl-4-(4-iodophenoxy)butan-1-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-butyl-4-(4-iodophenoxy)butan-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-butyl-4-(4-iodophenoxy)butan-1-amine is unique due to the presence of both the butylamine and iodophenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

N-butyl-4-(4-iodophenoxy)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO/c1-2-3-10-16-11-4-5-12-17-14-8-6-13(15)7-9-14/h6-9,16H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEKQLJMBDRWAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCCCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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